molecular formula C14H11N3S B2744616 4,5-diphenyl-4H-1,2,4-triazole-3-thiol CAS No. 6596-82-3

4,5-diphenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2744616
CAS No.: 6596-82-3
M. Wt: 253.32 g/mol
InChI Key: QGTQPTZBBLHLBV-UHFFFAOYSA-N
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Description

4,5-diphenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diphenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTQPTZBBLHLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-82-3
Record name diphenyl-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the potential applications of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol based on current research?

A1: Current research primarily focuses on this compound and its derivatives as corrosion inhibitors for mild steel in acidic environments [, ]. Studies suggest that these compounds adsorb onto the steel surface, forming a protective film that hinders corrosive processes []. Further research is needed to explore other potential applications.

Q2: How effective is this compound as a corrosion inhibitor?

A2: Electrochemical studies indicate that this compound demonstrates good inhibition efficiency, reaching optimal levels at specific concentrations (50 mg/L for this compound) []. It acts as a mixed-type inhibitor, primarily affecting the cathodic corrosion process [].

Q3: What is the role of computational chemistry in understanding the properties of this compound?

A3: Computational methods like GFN2-xTB with implicit solvation models help predict the structural and electronic properties of this compound in solution []. This information can elucidate its behavior as a corrosion inhibitor and guide the design of new, more effective derivatives.

Q4: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A4: While specific SAR studies focusing on this compound are limited, research indicates that modifications to the triazole ring, such as the introduction of a propargyl group in 3,4-diphenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole, can impact its effectiveness as a corrosion inhibitor []. Further investigations into the influence of structural variations on activity and other properties are crucial for developing improved derivatives.

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